molecular formula C8H10ClNO2 B596506 5-(Chloromethyl)-2,4-dimethoxypyridine CAS No. 1211584-99-4

5-(Chloromethyl)-2,4-dimethoxypyridine

Cat. No. B596506
M. Wt: 187.623
InChI Key: QWHMZLQWSYQHCF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,4-dimethoxypyridine is an organic compound . It is a versatile bio-platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) .


Synthesis Analysis

The synthesis of 5-(Chloromethyl)-2,4-dimethoxypyridine involves the dehydration of fructose and other cellulose derivatives using hydrochloric acid . A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl 3 ⋅ 6H 2 O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-2,4-dimethoxypyridine consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH 2 Cl) groups .


Chemical Reactions Analysis

5-(Chloromethyl)-2,4-dimethoxypyridine can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . It is also a precursor to levulinic acid (LA), another versatile biobased intermediate .

Scientific Research Applications

Synthesis of Heterocyclic Compounds Research highlights the significant role of 5-(Chloromethyl)-2,4-dimethoxypyridine in synthesizing heterocyclic compounds, which are crucial precursors in medicinal and pharmaceutical industries. For example, its utility is underscored in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, leveraging hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts for the development of lead molecules with broad synthetic applications and bioavailability. This demonstrates the compound's versatility and importance in creating structurally complex and biologically active molecules (Parmar, Vala, & Patel, 2023).

Synthesis of Pharmaceutical Impurities 5-(Chloromethyl)-2,4-dimethoxypyridine plays a critical role in synthesizing pharmaceutical impurities, particularly in the context of proton pump inhibitors like omeprazole. This is pivotal for understanding the synthesis process of these drugs and developing standards for pharmaceutical impurities. The synthesis process involves coupling with Grignard reagents, highlighting the chemical's utility in pharmaceutical research and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Exploration of Tautomerism and Molecular Interactions The study of tautomeric equilibria and the effect of molecular interactions on these equilibria is fundamental in understanding the chemical behavior of various compounds, including 5-(Chloromethyl)-2,4-dimethoxypyridine. Research into tautomerism and the stability of oxo and hydroxy tautomeric forms, as influenced by interactions with the environment, sheds light on the chemical's adaptability and its implications in broader chemical and biological contexts (Person et al., 1989).

Development of Novel Biopolymers The modification of xylan, a process in which 5-(Chloromethyl)-2,4-dimethoxypyridine could be implicated, presents a pathway to novel biopolymer ethers and esters. These biopolymers, characterized by specific functional groups, substitution degrees, and patterns, have potential applications in creating new materials with unique properties. This area of research is crucial for advancing materials science and developing sustainable, bio-based polymers (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Future Directions

5-(Chloromethyl)-2,4-dimethoxypyridine is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF). This opens new avenues for the preparation of CMF . It has a rich derivative chemistry that includes biofuels, renewable polymers, specialty chemicals, and value-added agrochemical and pharmaceutical products .

properties

IUPAC Name

5-(chloromethyl)-2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHMZLQWSYQHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857432
Record name 5-(Chloromethyl)-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2,4-dimethoxypyridine

CAS RN

1211584-99-4
Record name 5-(Chloromethyl)-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(CHLOROMETHYL)-2,4-DIMETHOXYPYRIDINE
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